Product packaging for 2-Biphenyl-4-YL-benzo[D]thiazole(Cat. No.:CAS No. 67362-98-5)

2-Biphenyl-4-YL-benzo[D]thiazole

Cat. No.: B3055849
CAS No.: 67362-98-5
M. Wt: 287.4 g/mol
InChI Key: MBERSLSESCKEED-UHFFFAOYSA-N
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Description

2-Biphenyl-4-YL-benzo[D]thiazole is an organic compound featuring a benzothiazole core linked to a biphenyl system. This conjugated molecular structure is of significant interest in materials science, particularly in the development of advanced optoelectronic materials. Researchers value this compound for its role as a building block in the synthesis of deep-blue fluorescent emitters for Organic Light-Emitting Diodes (OLEDs). The electron-deficient benzothiazole group acts as an acceptor core, and when coupled with donor units, it facilitates the creation of bipolar materials with intramolecular charge transfer properties . This makes it highly suitable for constructing donor-acceptor (D-π-A) type molecules that can improve charge carrier injection and transport in OLED devices, helping to overcome challenges associated with the wide bandgap of blue emitters . The compound enables research into high-performance, solution-processed multilayer OLEDs, with related derivatives demonstrating deep-blue emission with CIE coordinates approaching the standard for full-color displays . It is also a versatile scaffold in medicinal chemistry for synthesizing novel heterocyclic compounds . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NS B3055849 2-Biphenyl-4-YL-benzo[D]thiazole CAS No. 67362-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NS/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBERSLSESCKEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564315
Record name 2-([1,1'-Biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67362-98-5
Record name 2-([1,1'-Biphenyl]-4-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of 2 Biphenyl 4 Yl Benzo D Thiazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to benzothiazole (B30560) derivatives allows for the accurate prediction of molecular geometries, electronic distributions, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For benzothiazole derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed to calculate bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Studies on analogous compounds like 2-(4-methoxyphenyl)benzo[d]thiazole reveal that the optimized structure can be compared with experimental X-ray crystallography data for validation, though such data is not always available. researchgate.netnih.gov The planarity between the benzothiazole ring and the adjacent phenyl ring is a key geometric parameter. In a study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, the dihedral angle between the benzothiazole and phenyl rings was found to be significantly influenced by the position of the substituent on the phenyl ring, ranging from 17.16° to 67.88°. mdpi.com For 2-biphenyl-4-yl-benzo[d]thiazole, a twist between the two rings of the biphenyl (B1667301) group, as well as between the benzothiazole and the adjacent phenyl ring, would be expected.

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Derivative (2-(4-methoxyphenyl)benzo[d]thiazole) Note: This data is for an analogous compound and serves as an illustrative example.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-S (thiazole)~1.76 Å
Bond LengthC=N (thiazole)~1.31 Å
Bond LengthC-C (inter-ring)~1.48 Å
Bond AngleC-S-C (thiazole)~89°
Bond AngleC-N=C (thiazole)~116°
Dihedral AngleBenzothiazole-PhenylVaries (e.g., ~0-30°)

Data is illustrative and based on typical values found in computational studies of similar benzothiazole derivatives. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

A small energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In studies of various benzothiazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the benzothiazole ring system and electron-donating substituents, while the LUMO is often localized on the electron-accepting regions. researchgate.net For this compound, the π-conjugated system extending over the benzothiazole and biphenyl rings would be expected to influence the FMOs significantly. Computational studies on related compounds show that the HOMO-LUMO gap for substituted benzothiazoles typically falls in the range of 4.46–4.73 eV. mdpi.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Series of Benzothiazole Derivatives Note: This data is for analogous compounds to illustrate the concept.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1-6.21-1.484.73
Benzothiazole Derivative 2-6.54-2.084.46
Benzothiazole Derivative 3-6.15-1.554.60

Data adapted from computational studies on substituted 2-aminobenzothiazole (B30445) derivatives. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates their strength. scirp.orgscirp.org

In benzothiazole systems, significant hyperconjugative interactions often occur between lone pair (LP) orbitals of the nitrogen and sulfur atoms and the antibonding π* orbitals of the aromatic rings. scirp.org For example, interactions like LP(N) -> π(C-C) and LP(S) -> π(C-C) contribute to the stabilization of the molecule. These intramolecular charge transfers are crucial in determining the electronic properties and reactivity of the compound. A study on benzothiazole and its derivatives identified strong stabilization energies from LP to π* transitions, indicating significant intramolecular charge transfer that leads to molecular stabilization. scirp.orgscirp.org

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap. scirp.org

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness, indicating a higher reactivity. scirp.org

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the electronic chemical potential, μ = -χ). This index quantifies the ability of a species to accept electrons. scirp.org

These descriptors are valuable for comparing the reactivity of different compounds. For instance, a lower chemical hardness and higher softness value suggest a more reactive compound. scirp.org Studies on benzothiazole derivatives show how different substituents can modulate these reactivity parameters. mdpi.comscirp.org

Table 3: Global Reactivity Descriptors for Representative Benzothiazole Derivatives Note: This data is for analogous compounds to illustrate the concepts.

CompoundHardness (η) (eV)Softness (S) (eV⁻¹)Electrophilicity (ω) (eV)
Benzothiazole Derivative A2.3650.4232.87
Benzothiazole Derivative B2.2300.4483.35

Values are illustrative and derived from concepts presented in the literature. mdpi.comscirp.org

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. scirp.org

For benzothiazole derivatives, the MESP surface typically shows negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their role as nucleophilic centers. The hydrogen atoms of the aromatic rings generally exhibit positive potential. The MESP analysis can predict sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and material science. scirp.orgscirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. This is particularly important for understanding a compound's photophysical properties, such as its UV-Vis absorption spectrum. scirp.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov The analysis of the molecular orbitals involved in these electronic transitions (e.g., HOMO -> LUMO transitions) provides insight into the nature of the excited states, such as identifying them as π -> π* or n -> π* transitions. scirp.org Studies on various benzothiazole derivatives have shown that the primary electronic transitions are often HOMO-LUMO transitions, responsible for the main absorption bands. scirp.orgmdpi.com For a molecule like this compound with an extended π-system, TD-DFT would be essential to predict its absorption and emission characteristics.

Table 4: Calculated Absorption Wavelengths and Oscillator Strengths for a Benzothiazole Derivative Note: This data is for an analogous compound and serves as an illustrative example.

TransitionExcitation Energy (eV)Wavelength (λ_max) (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.953140.58HOMO → LUMO
S₀ → S₂4.422800.12HOMO-1 → LUMO

Data is illustrative and based on typical TD-DFT results for benzothiazole derivatives. scirp.orgnih.gov

Molecular Dynamics Simulations (as applied to related systems)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecular systems over time. In the context of benzothiazole derivatives, MD simulations have been instrumental in elucidating the stability of ligand-protein complexes and understanding the interactions that govern their biological activity.

Various studies have employed MD simulations to assess the stability of benzothiazole derivatives when bound to specific biological targets. For instance, in the investigation of novel benzothiazole derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease, MD simulations were used to analyze the structural stability of the ligand-enzyme complex. acs.org Similarly, MD simulations were conducted on benzothiazole derivatives targeting trehalase in malaria vectors to evaluate the stability of the ligand within the protein's binding site. frontiersin.org The primary goal of these simulations is often to confirm the binding stability of the most promising candidates identified through molecular docking studies. frontiersin.org

The process typically involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for all atoms in the system. Key parameters are analyzed to gauge the stability of the complex, including:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify regions of the protein that exhibit higher flexibility or movement. This can provide insights into which residues are most affected by the ligand's presence.

Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes in the protein or ligand upon binding.

Radius of Gyration (Rg): This parameter reflects the compactness of the protein structure. A stable Rg value during the simulation suggests that the protein is not undergoing significant unfolding or conformational changes.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are indicative of strong and stable interactions. frontiersin.org

For example, in a study of benzothiazole derivatives as potential inhibitors of Anopheles funestus trehalase, a 100 ns MD simulation was performed using GROMACS software. The analysis of RMSD, RMSF, SASA, Rg, and hydrogen bonds confirmed the stable binding of the most promising compound. frontiersin.org In another study focusing on benzothiazole-thiazole hybrids as p56lck inhibitors for cancer treatment, MD simulations were carried out using a standard dynamics cascade protocol to find the most stable conformation of the protein-ligand complexes. biointerfaceresearch.com

These simulations provide a dynamic perspective that complements the static view offered by molecular docking, offering a more realistic assessment of the ligand's behavior in a biological environment and reinforcing the potential of the designed compounds.

Computational Insights into Structure-Property Relationships

Computational studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have been pivotal in understanding the structure-property relationships of benzothiazole derivatives. These investigations provide valuable insights into how the chemical structure of these compounds influences their electronic properties and, consequently, their biological activities.

The electronic properties of benzothiazole derivatives are often explored through the analysis of their Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the molecule's reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

For instance, a computational study on a series of benzothiazole derivatives revealed that the HOMO-LUMO energy gaps were in the range of 4.46–4.73 eV. mdpi.com The compound with the lowest energy gap was identified as the most reactive. mdpi.com Such analyses help in predicting the relative reactivity of different derivatives and can guide the synthesis of compounds with desired electronic properties.

Molecular docking studies further contribute to understanding structure-activity relationships (SAR) by predicting the binding modes and affinities of benzothiazole derivatives with their biological targets. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a protein. biointerfaceresearch.comnih.gov

In a study of benzothiazole derivatives as p53-MDM2 inhibitors, molecular docking was used to assess the binding of newly designed compounds to the target protein. nih.gov The results highlighted specific derivatives with high glide scores, indicating favorable binding. nih.gov Similarly, in the development of antitubercular and antibacterial agents, molecular docking provided insights into the binding interactions of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives with their target enzymes. nih.gov The docking scores and binding poses helped to rationalize the observed biological activities and supported the SAR, where halogen substitutions were found to enhance activity. nih.gov

The following table provides an example of how computational data can be presented to compare different benzothiazole derivatives:

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Binding Affinity (kcal/mol)Target Protein
Compound 1-6.2-1.54.7-8.7AfTre
Compound 2-6.3-1.64.7-8.2AfTre
Compound 4--4.46--
Compound 5a--3.86-DprE1
Compound 5f--4.24-7.92,2-dialkylglycine decarboxylase

Data synthesized from multiple sources for illustrative purposes. frontiersin.orgmdpi.comnih.gov

By integrating various computational techniques, researchers can gain a comprehensive understanding of the structure-property relationships of benzothiazole derivatives. This knowledge is crucial for the rational design and optimization of new compounds with enhanced biological activities.

Photophysical Phenomena and Advanced Luminescent Properties of 2 Biphenyl 4 Yl Benzo D Thiazole

Absorption and Emission Spectroscopy

The interaction of 2-Biphenyl-4-YL-benzo[D]thiazole with light is fundamental to its application in various optical and electronic devices. This section explores its behavior upon absorption of ultraviolet-visible light and its subsequent emission characteristics.

UV-Vis Absorption Profiles

The electronic absorption spectrum of this compound and its derivatives is characterized by strong absorption bands in the ultraviolet and visible regions, typically arising from π → π* and n → π* electronic transitions within the conjugated system. For instance, derivatives of 2-(4-bromophenyl)benzothiazole (B34361) exhibit two primary absorption peaks around 210 nm and in the range of 330–340 nm. niscpr.res.in The exact position and intensity of these absorption bands are sensitive to the molecular structure, including the nature of substituent groups attached to the biphenyl (B1667301) or benzothiazole (B30560) moieties.

The introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption maxima. For example, comparing a derivative with a methoxy (B1213986) group to one with a N,N-dimethylamino group, the longest wavelength absorption is shifted from 372 nm to 406 nm, respectively, demonstrating the influence of donor strength. researchgate.net Similarly, the strength of an acceptor group can cause a bathochromic shift. researchgate.net The solvent environment also plays a crucial role, with changes in solvent polarity leading to shifts in the absorption peaks. researchgate.net

A derivative, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, dissolved in methanol, shows absorption peaks at 255 nm and 307 nm. mdpi.com

Table 1: UV-Vis Absorption Data for selected this compound Derivatives

Compound/DerivativeSolventλmax (nm)Molar Absorptivity (ε)Reference
2-(4-bromophenyl)benzothiazole derivativesMethanol~210, 330-340- niscpr.res.in
Methoxy-substituted derivative-372- researchgate.net
N,N-dimethylamino-substituted derivative-406- researchgate.net
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideMethanol255, 30728,300, 14,400 mdpi.com

Photoluminescence and Electroluminescence Characteristics

Upon excitation, this compound and its derivatives exhibit strong fluorescence, a property that is central to their use in applications such as organic light-emitting diodes (OLEDs). The emission wavelengths are typically in the blue to green region of the visible spectrum. For example, a series of synthesized benzothiazole derivatives display fluorescence emissions in the range of 380 to 450 nm when excited at 330 nm. niscpr.res.inresearchgate.net

The electroluminescence (EL) properties of these compounds have been successfully harnessed in OLEDs. A device using a benzothiazole derivative as a blue-emitting dopant showed an emission peak around 475 nm. researchgate.net In another instance, benzothiazole-based materials were used to fabricate OLEDs exhibiting blue emission with CIE coordinates of (0.16, 0.16) and achieving a maximum brightness of 3760 cd/m². researchgate.net White organic light-emitting diodes (WOLEDs) have also been developed using a specific benzothiazole derivative, reaching a maximum brightness of 9225 cd/m². researchgate.net

The photophysical properties, including emission characteristics, can be tuned by modifying the molecular structure. This makes benzothiazole derivatives versatile materials for developing highly efficient and color-tunable OLEDs. researchgate.net

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For benzothiazole derivatives, this value can vary significantly depending on the molecular structure and the surrounding environment.

A specific benzothiazole derivative was reported to have a high fluorescence quantum yield of 0.92, making it an excellent candidate for a dopant in blue OLEDs. researchgate.net In another study, a series of nine benzothiazole-difluoroborate fluorophores exhibited a wide range of quantum yields, from nearly non-emissive to extremely bright. nih.gov This highlights the profound impact of even subtle structural modifications on the emissive efficiency. nih.gov For instance, a benzothiazole-based fluorescent probe designed for hydrazine (B178648) detection showed a high fluorescence quantum yield of 0.67 upon reaction. nih.gov

The quantum yield is often influenced by factors that control the balance between radiative and non-radiative decay pathways from the excited state. nih.gov Molecular rigidity is a known factor that can enhance emission by limiting molecular vibrations. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

A particularly fascinating photophysical process observed in certain derivatives of 2-phenyl-benzothiazole is Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast reaction involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct emissive properties. nih.govcyu.fr The ESIPT process is characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. cyu.fr

The general mechanism involves four key steps:

Photoexcitation to the excited state. nih.gov

Intramolecular proton transfer to form a phototautomer. nih.gov

Radiative decay from the tautomer, resulting in a large Stokes-shifted fluorescence. nih.gov

Reverse proton transfer in the ground state. nih.gov

Solvent-Dependent ESIPT Dynamics and Enol-Keto Tautomerism

The ESIPT process is highly sensitive to the solvent environment. The polarity of the solvent can significantly influence the dynamics of proton transfer and the equilibrium between the enol and keto tautomeric forms. nih.govresearchgate.net In keto-enol tautomerism, a carbonyl double bond (keto form) interconverts with an alkene double bond containing a hydroxyl group (enol form). frontiersin.org

In non-polar solvents, the ESIPT process is often favored, leading to a dominant emission from the keto tautomer, which typically appears in the green region of the spectrum. researchgate.net Conversely, polar solvents can impede the ESIPT process, resulting in increased emission from the original enol form, which is usually blue-shifted. researchgate.net This is because polar solvents can stabilize the ground state of the enol form and may also form intermolecular hydrogen bonds that compete with the intramolecular hydrogen bond necessary for ESIPT. researchgate.netnih.gov

Theoretical studies on 2-(2',4'-dihydroxyphenyl)benzothiazole (OHBT) and 2-(2'-hydroxy-5'-chlorophenyl)benzothiazole (CHBT) have shown that as solvent polarity increases, the intramolecular hydrogen bond in the excited state weakens, making the ESIPT process more difficult. nih.gov The formation of intermolecular hydrogen bonds with protic solvents like methanol, however, can facilitate the ESIPT process. nih.gov In some cases, in protic solvents, a third emission band can be observed, attributed to the deprotonated anionic species coexisting with the enol and keto forms. researchgate.net

The keto-enol equilibrium can also be influenced by factors other than solvent polarity, such as the average electric polarizability of the solvent. nih.gov Studies on some 1,3,4-thiadiazole (B1197879) derivatives have shown that the keto form is favored in nonpolar solvents, while the enol form predominates in polar solvents. nih.gov

Table 2: Solvent Effects on the Emission of ESIPT-capable Benzothiazole Derivatives

Solvent TypePredominant Emissive SpeciesEmission ColorReference
Non-polar (e.g., n-hexane)Keto tautomerGreen researchgate.net
Strong Polar (e.g., acetonitrile)Enol and Keto formsDual (Blue and Green) researchgate.net
Protic (e.g., ethanol)Enol, Keto, and AnionTriple (Blue, Green, and intermediate) researchgate.net

Influence of Substituents on ESIPT Efficiency

The efficiency of the ESIPT process can be modulated by introducing different substituent groups onto the molecular backbone. nih.gov These substituents can alter the electronic properties of the molecule, thereby affecting the acidity of the proton donor and the basicity of the proton acceptor involved in the transfer. nih.gov

Electron-withdrawing groups can enhance the acidity of the phenolic proton, which can influence the ESIPT process. A study on 2-(2'-hydroxyphenyl)benzoxazole derivatives showed that introducing electron-withdrawing substituents led to a significant increase in fluorescence intensity. nih.gov The electron-donating or withdrawing nature of substituents can affect the energy barrier for the proton transfer.

Aggregation-Induced Emission (AIE) Characteristics

Certain derivatives of this compound exhibit a fascinating photophysical phenomenon known as aggregation-induced emission (AIE). In dilute solutions, these compounds may show weak or no fluorescence. However, upon aggregation in mixed solvent systems or in the solid state, a significant enhancement of their emission intensity is observed.

This AIE effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In solution, non-radiative decay pathways, such as intramolecular rotations and vibrations, can effectively quench fluorescence. When the molecules aggregate, these motions are sterically hindered, which in turn blocks the non-radiative decay channels and promotes radiative emission, leading to a strong fluorescent signal.

For instance, a benzothiazole-based probe in a tetrahydrofuran (B95107) (THF) and water mixture demonstrates this behavior. As the water fraction increases, the probe begins to aggregate, resulting in a notable increase in blue emission. nih.gov This is ascribed to the enolic emission of the benzothiazole chromophore. In the dried, aggregated solid state, the emission can shift to the green region, which is attributed to its keto emission due to the activation of an excited-state intramolecular proton transfer (ESIPT) process. nih.gov The formation of aggregates and the corresponding change in morphology can be confirmed by techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM). nih.gov

Another example involves a bisthienylethene-dipyrimido[2,1-b] Current time information in Bangalore, IN.bldpharm.combenzothiazole (BTE-2PBT) triad, which displays remarkable AIE properties. nih.gov When the water fraction in its THF solution is increased to 70%, the solution begins to show strong green fluorescence due to the formation of nanoaggregates. The emission intensity reaches its peak, showing an 11-fold increase, at a water fraction of 90%. nih.gov DLS analysis revealed that the particle size in this aggregated state ranges from 100 nm to 500 nm. nih.gov

The AIE phenomenon is not limited to simple aggregation. In some cases, the formation of specific microstructures, such as cube-like micro-crystals and spherical architectures, can also lead to a significant AIE effect. psecommunity.org This highlights the potential for controlling the luminescent properties of these materials through controlled self-assembly.

Tuning of Photophysical Properties through Structural Modification

The photophysical properties of this compound and its derivatives can be finely tuned through strategic structural modifications. These modifications can influence the electronic properties of the molecule, its conformational flexibility, and its intermolecular interactions, all of which play a crucial role in determining its absorption and emission characteristics.

Influence of Electronic Properties of Substituents on Emission Wavelengths

The introduction of electron-donating or electron-withdrawing groups onto the benzothiazole or biphenyl backbone can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the energy of the π → π* or n → π* electronic transitions and, consequently, the absorption and emission wavelengths.

For example, in a series of benzothiazole-derived donor-acceptor compounds, the substitution of an electron-withdrawing nitro group (-NO2) resulted in a red-shift of the absorption maximum compared to a derivative with an electron-donating methyl group (-CH3). nih.gov The nitro group lowers both the HOMO and LUMO energy levels, leading to a smaller energy gap and a shift to longer wavelengths. nih.gov Conversely, electron-donating groups tend to increase the HOMO energy level, which can also lead to a smaller energy gap and a red-shift in emission.

The position of the substituent also plays a critical role. Theoretical studies on benzothiazole derivatives have shown that the nature and position of substituents can be used to modulate the electronic and charge transport properties. nih.gov This principle is widely applied in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices to achieve a desired emission color. By carefully selecting and positioning substituents, the emission color of bipolar thioxanthone derivatives, for example, can be tuned from blue to sky blue, green, and yellow. ktu.edu

The following table summarizes the effect of different substituents on the photophysical properties of various benzothiazole derivatives:

CompoundSubstituentEffect on EmissionReference
Benzothiazole DerivativeElectron-withdrawing (-NO2)Red-shift nih.gov
Benzothiazole DerivativeElectron-donating (-CH3)Blue-shift (relative to -NO2) nih.gov
Bipolar Thioxanthone DerivativesVarious DonorsTunable emission (blue to yellow) ktu.edu

Conformational Flexibility and Polymorphism Effects on Optoelectronic Behavior

The three-dimensional structure and packing of this compound derivatives in the solid state have a profound impact on their optoelectronic properties. The degree of planarity between the benzothiazole and biphenyl rings, as well as the intermolecular arrangement, can influence the extent of π-electron delocalization and intermolecular electronic coupling.

For some 2-(2′-aminophenyl)benzothiazole derivatives, the angle between the benzothiazole plane and the phenyl ring can vary depending on the substituents, which in turn affects their luminescent response. mdpi.com This highlights the sensitivity of the photophysical properties to subtle changes in molecular geometry.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also lead to different optoelectronic behaviors. Different polymorphs of the same compound can exhibit distinct fluorescence colors and quantum yields due to variations in their crystal packing and intermolecular interactions. For example, different crystalline modifications of a 2-aminophenylbenzothiazole derivative have been shown to exhibit changes in their glow under UV irradiation with increasing temperature, demonstrating the influence of crystal structure on luminescence. mdpi.com

The introduction of bulky substituents can hinder close packing and alter the solid-state morphology, thereby influencing the photophysical properties. For instance, the introduction of methyl groups into a di-para-biphenyl-benzothiadiazole derivative was found to lower its melting point and increase its solubility, while also affecting its thermal characteristics. researchgate.net

Triplet State Dynamics and Phosphorescence

In addition to fluorescence, which arises from the radiative decay of a singlet excited state (S1) to the ground state (S0), some this compound derivatives can also exhibit phosphorescence. Phosphorescence is the radiative decay from a triplet excited state (T1) to the ground state. This process is spin-forbidden, resulting in significantly longer lifetimes for phosphorescence compared to fluorescence.

The formation of the triplet state typically occurs through a process called intersystem crossing (ISC) from the initially formed singlet excited state. The efficiency of ISC is influenced by factors such as the presence of heavy atoms, which enhances spin-orbit coupling, and the energy gap between the S1 and T1 states.

The study of triplet state dynamics is crucial for understanding the complete photophysical behavior of these molecules and for their application in areas such as organic light-emitting diodes (OLEDs) that utilize triplet harvesting mechanisms to achieve high efficiencies. The photochemical dynamics of related compounds like 2-mercaptobenzothiazole (B37678) have been investigated using ultrafast transient absorption spectroscopy to understand the formation and quenching of their lowest energy triplet state. bris.ac.uk While specific data on the triplet state dynamics of this compound is not extensively detailed in the provided context, the general principles of triplet state formation and decay are applicable. tue.nl

Applications in Organic Electronics and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzothiazole (B30560) are widely utilized in the fabrication of OLEDs, which are foundational to modern displays and lighting solutions. researchgate.netnih.govmdpi.com The biphenyl-benzothiazole framework is particularly noted for its role in creating efficient and stable blue-emitting materials, a critical component for full-color displays.

2-(Biphenyl-4-yl)benzo[d]thiazole (PPBT) has been synthesized and incorporated into OLED devices as an emissive material. researchgate.net Research has demonstrated that devices fabricated with PPBT can emit deep blue light, with an emission peak at 438 nm. researchgate.net The pursuit of efficient deep blue emitters is a significant challenge in OLED technology, and benzothiazole derivatives are at the forefront of this research. researchgate.netbeilstein-journals.org For instance, a related derivative, 2-(4-(anthracen-9-yl)phenyl)benzo[d]thiazole (APBT), emits deep blue light at 458 nm, and OLEDs using this material exhibit Commission Internationale de L'Eclairage (CIE) coordinates that shift from (0.187, 0.281) to (0.183, 0.234) as the applied voltage increases from 5.5 V to 9.5 V, confirming its deep blue emission characteristics. researchgate.net While not PPBT itself, other complex benzothiazole-based emitters have achieved high external quantum efficiencies (EQE) and deep blue emission with CIE coordinates around (0.15, 0.05). nih.govnih.govmdpi.comnih.gov

Table 1: Emission Characteristics of Benzothiazole Derivatives in OLEDs

Compound Emission Peak (nm) Color Energy Band Gap (eV) Reference
2-(Biphenyl-4-yl)benzo[d]thiazole (PPBT) 438 Deep Blue 2.44 researchgate.net
2-(4-(Naphth-alen-1-yl)phenyl)benzo[d]thiazole (NPBT) 437 Deep Blue 2.21 researchgate.net

This table presents data for PPBT and structurally related benzothiazole derivatives to illustrate their performance as blue emitters.

In addition to being used as emitters, benzothiazole derivatives are also investigated as host materials in the emissive layer of OLEDs. researchgate.net The host material's role is to facilitate charge transport and transfer energy efficiently to the guest emitter dopant. A bipolar host material, which can transport both holes and electrons, is crucial for achieving balanced charge injection and recombination within the emissive layer, leading to higher device efficiency and longer operational lifetimes. While specific data on 2-biphenyl-4-yl-benzo[d]thiazole as a host material is not prevalent, the broader class of benzothiazole-based compounds is recognized for its potential in developing high-performance bipolar host materials. researchgate.net

The performance of OLEDs is evaluated by several key metrics, including brightness (luminance), current efficiency, and external quantum efficiency (EQE). For a device using the related benzothiazole derivative N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA), a maximum brightness of 3760 cd/m² at 14.4 V has been reported. researchgate.net This device also achieved a current efficiency of 3.01 cd/A and an external quantum efficiency of 2.37% at a current density of 20 mA/cm². researchgate.net These metrics underscore the potential of the benzothiazole core structure in achieving high-performance electroluminescent devices.

Table 2: Performance Metrics of an OLED with a Benzothiazole-based Emitter (BPPA)

Metric Value Operating Condition Reference
Maximum Brightness 3760 cd/m² 14.4 V researchgate.net
Current Efficiency 3.01 cd/A 20 mA/cm² researchgate.net
External Quantum Efficiency (EQE) 2.37% 20 mA/cm² researchgate.net

Organic Field-Effect Transistors (OFETs)

Benzothiazole-containing polymers and small molecules are recognized as promising materials for the semiconducting layer in organic field-effect transistors (OFETs). nih.govmdpi.com OFETs are fundamental components of flexible electronics, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Thiazole-based oligomers have been shown to exhibit high electron mobilities. acs.org For example, a derivative featuring a 2-(4-trifluoromethylphenyl)thiazole unit demonstrated an electron mobility of 1.83 cm²/Vs, indicating the effectiveness of the thiazole (B1198619) unit for electron transport. acs.org While specific mobility values for this compound are not detailed in the provided context, the general class of thiazole-thiazolothiazole derivatives has been synthesized for OFET applications, with some showing high electron mobilities up to 0.12 cm² V⁻¹ s⁻¹. researchgate.net

Organic Photovoltaics (Solar Cells and Dye-Sensitized Solar Cells)

The benzothiazole moiety is also explored in the context of organic photovoltaics (OPVs), including both bulk-heterojunction solar cells and dye-sensitized solar cells (DSSCs). polyu.edu.hknih.govmdpi.com In these devices, organic materials are responsible for light absorption and charge generation. Benzothiadiazole, a related structure, is a well-known electron-accepting unit used to create low-bandgap polymers for solar cells. mdpi.com

In DSSCs, organic dyes containing a benzothiazole or benzothiadiazole unit can act as sensitizers, absorbing light and injecting electrons into a semiconductor like TiO₂. nih.govresearchgate.net The design of these dyes often follows a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation. While research on this compound itself as a primary photosensitizer is limited, polymers incorporating fluorinated benzothiazole derivatives have been used as donor materials in non-fullerene organic solar cells, achieving power conversion efficiencies (PCE) of over 16%. osti.gov

Electrochromic Devices

Materials that change color in response to an electrical stimulus are known as electrochromic materials, and they are used in applications like smart windows and displays. Benzothiadiazole-based materials have been applied in electrochromic devices. polyu.edu.hk Thiazolothiazole-containing conjugated polymers have also demonstrated both electrochromism (color change) and electrofluorochromism (fluorescence change) properties. researchgate.net These characteristics are tied to the redox activity of the conjugated polymer backbone. The stable redox states and distinct color changes make these materials suitable for advanced electrochromic applications. researchgate.net

Charge Transport Properties in Organic Semiconductors

The charge transport properties of organic semiconducting materials are fundamental to the performance of organic electronic and optoelectronic devices. For the compound 2-(biphenyl-4-yl)benzo[d]thiazole, its efficacy as an organic semiconductor is intrinsically linked to its ability to transport charge carriers, namely holes and electrons, through its molecular structure. The benzothiazole moiety, a key component of this molecule, is known to possess electron-transporting characteristics.

One study on polyacene–benzothiazole derivatives, which included 2-(biphenyl-4-yl)benzo[d]thiazole (referred to as PPBT in the study), focused on their application in organic light-emitting diodes (OLEDs). researchgate.net This research highlighted the material's energy band gap of 2.44 eV, a property that is closely related to its semiconducting nature and charge transport capabilities. researchgate.net The design of bipolar molecules, incorporating both electron-transporting units like benzothiazole and hole-transporting moieties, is a common strategy to achieve balanced charge transport in OLEDs, leading to improved device efficiency. researchgate.net

Further research into related benzothiazole structures provides insights into the factors governing their charge transport properties. The molecular packing in the solid state plays a critical role in determining the efficiency of charge hopping between adjacent molecules. Strong intermolecular interactions and ordered packing can lead to higher charge carrier mobilities. The biphenyl (B1667301) group in 2-(biphenyl-4-yl)benzo[d]thiazole can influence this packing and, consequently, the charge transport characteristics.

While detailed experimental mobility values for 2-(biphenyl-4-yl)benzo[d]thiazole are not specified in the provided context, the known electron-deficient nature of the benzothiazole ring system positions it as a promising component for facilitating electron transport in organic electronic devices.

Advanced Sensing Applications and Chemodetection

Fluorescent Probes for Specific Analyte Detection

Derivatives of 2-biphenyl-4-yl-benzo[d]thiazole are instrumental in the creation of fluorescent probes for detecting specific analytes. These probes are designed to exhibit a change in their fluorescence properties upon interaction with the target molecule, enabling its quantification.

Detection of Reactive Oxygen Species (e.g., Hydrogen Peroxide)

Certain benzothiazole-based derivatives serve as fluorescent "turn-on" probes for detecting hydrogen peroxide (H₂O₂), a significant reactive oxygen species (ROS). mdpi.comnih.gov For instance, a probe named BT-BO, chemically known as 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole, was developed for this purpose. mdpi.comnih.govresearchgate.net This probe operates on the principle of aggregation-induced emission (AIE) and exhibits a distinct emission peak at 604 nm in the presence of H₂O₂. mdpi.comnih.gov It demonstrates good sensitivity and selectivity, avoiding interference from other ROS, metal ions, and anions. mdpi.comnih.gov Another novel benzothiazole-based fluorescent chemosensor, TZ-BO, was designed with an ESIPT (Excited-State Intramolecular Proton Transfer) luminescence mechanism for H₂O₂ detection. nih.gov The boronate group in TZ-BO acts as both a blocking group for ESIPT and the reactive site for H₂O₂. nih.gov This probe shows high sensitivity, a large Stokes shift, and a rapid response to H₂O₂. nih.gov

The practical application of these probes has been demonstrated in imaging both exogenous and endogenous H₂O₂ in living cells, such as A549 and HepG2 cells, highlighting their potential in diagnosing diseases related to H₂O₂. mdpi.comnih.gov The TZ-BO probe, which has very low cytotoxicity, has also been successfully used to detect exogenous H₂O₂ in HeLa cells. nih.gov

Metal Ion Sensing (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Fe(III))

Biphenyl-benzothiazole-based chemosensors have been synthesized for the selective detection of biologically important metal ions. nih.govacs.org One such sensor demonstrated a colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, changing from colorless to yellow in a DMSO/CHCl₃ solution. nih.govacs.org This sensor showed no significant response to other metal ions like Cd²⁺, Cr³⁺, Mn²⁺, Pb²⁺, Ba²⁺, Al³⁺, Ca²⁺, Fe²⁺, Fe³⁺, Mg²⁺, K⁺, and Na⁺. nih.govnih.gov

The sensor exhibits a ratiometric and fluorescent turn-on response specifically for Zn²⁺ ions, while showing a turn-off response for Cu²⁺ and Ni²⁺. researchgate.net The detection limits were determined to be 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺. nih.govresearchgate.net The ratiometric response to Zn²⁺ has been utilized for fluorescence cellular imaging in live cells, where a color change from red to green fluorescence was observed. nih.govacs.org

Anion Detection (e.g., Cyanide)

A benzothiazole-appended 2,2′-(1,4-phenylene)diacetonitrile derivative, known as PDBT, has been developed as a sensor for the highly selective and sensitive detection of cyanide (CN⁻) ions. nih.govnih.gov Upon reaction with CN⁻, PDBT exhibits a new absorption peak at 451 nm, with a visible color change from colorless to reddish-brown. nih.govresearchgate.net In terms of fluorescence, the initially yellow-emitting PDBT shows a significant increase in fluorescence at 445 nm, resulting in a strong sky-blue emission in the presence of cyanide. nih.govnih.gov

This probe has a detection limit of 0.62 μM for CN⁻, which is below the World Health Organization's guideline for drinking water. nih.govnih.gov The effectiveness of PDBT has been demonstrated in real-world applications, including the detection of cyanide in water samples and for cell imaging. nih.gov Another highly sensitive fluorescent sensor for cyanide, SU-1, has a detection limit of 0.27 nM. spectroscopyonline.com

Amine Detection

While the provided search results focus heavily on reactive oxygen species, metal ions, and anions, the core structure of this compound can be functionalized to detect a variety of other analytes. The fundamental principles of probe design, involving the modulation of fluorescence through analyte interaction, can be extended to the detection of amines and other functional groups.

Ratiometric and Colorimetric Chemosensors

Derivatives of this compound are frequently employed in the design of both ratiometric and colorimetric chemosensors. nih.govacs.org

Colorimetric sensors provide a qualitative or semi-quantitative analysis through a visible color change upon interaction with the analyte. A biphenyl-benzothiazole-based sensor, for example, changes from colorless to yellow in the presence of Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.govacs.org Similarly, the PDBT sensor for cyanide detection shows a color change from colorless to reddish-brown. nih.govresearchgate.net

Ratiometric sensors offer a more quantitative and reliable detection method by measuring the ratio of fluorescence intensities at two different wavelengths. This approach minimizes the effects of environmental factors and probe concentration. The same biphenyl-benzothiazole sensor that acts as a colorimetric sensor for multiple ions also functions as a ratiometric fluorescent sensor for Zn²⁺. nih.govacs.org The PDBT sensor for cyanide also exhibits ratiometric sensing capabilities. nih.gov

The development of a single receptor that can target multiple analytes through different sensing mechanisms (e.g., both colorimetric and ratiometric) is a growing area of interest due to potential reductions in cost and analysis time. nih.gov

Mechanism of Sensing (e.g., Chelation, Hydrogen-Bonding Interactions)

The detection capabilities of this compound-based sensors are rooted in specific chemical interactions between the probe and the analyte.

Chelation: This is a primary mechanism for metal ion detection. The benzothiazole (B30560) derivative is designed with specific binding sites, often containing nitrogen and oxygen atoms, that can form coordination bonds with metal ions. nih.gov For instance, a biphenyl-benzothiazole sensor for Zn²⁺, Cu²⁺, and Ni²⁺ is proposed to have N–O–N or S–O–S chelation sites. nih.gov Job plot analysis has revealed a 2:1 binding stoichiometry between the sensor and these metal ions. nih.govresearchgate.net

Hydrogen-Bonding Interactions: While effective in some sensing applications, hydrogen-bonding interactions can have limitations, especially when used for anion detection in the presence of competitive anions like fluoride, acetate, and phosphate. nih.gov

Nucleophilic Addition: The sensing mechanism of the PDBT probe for cyanide involves the nucleophilic addition of the cyanide ion to the sensor molecule. nih.govnih.gov This reaction leads to the observed changes in the sensor's absorption and fluorescence spectra. nih.gov

Internal Charge Transfer (ICT): The interaction between the sensor and the analyte can induce an internal charge transfer process within the sensor molecule. This phenomenon is often corroborated by density functional theory (DFT) simulations and is a key factor in the observed changes in fluorescence. nih.gov

Development of High-Sensitivity and Fast-Response Sensors

The unique photophysical properties of the this compound scaffold have positioned it as a foundational structure in the development of advanced chemosensors. Researchers have leveraged this core to design and synthesize derivatives capable of detecting a variety of analytes with high sensitivity and rapid response times. These sensors often operate on principles such as intramolecular charge transfer (ICT), which can be modulated by the presence of a target analyte, leading to observable changes in fluorescence or color.

Derivatives of the biphenyl-benzothiazole framework have demonstrated significant potential in the selective detection of metal ions. For instance, a chemosensor based on a biphenyl-benzothiazole structure has been developed for the ratiometric and colorimetric detection of biologically significant metal ions like zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). acs.org This sensor exhibits a distinct color change from colorless to yellow in the presence of these ions, allowing for visual detection. acs.org The sensing mechanism is rooted in the interaction between the metal ions and the sensor molecule, which alters the electronic properties of the system and, consequently, its absorption and emission spectra. acs.org

Furthermore, the versatility of the benzothiazole core is highlighted by its application in creating highly sensitive fluorescent probes for other environmentally and biologically relevant species. One such sensor, BID, a conjugate of a benzothiazole moiety with 1H-indene-1,3(2H)-dione, was engineered for the detection of cyanide ions (CN⁻). nih.gov This sensor operates via the nucleophilic addition of cyanide, which disrupts the intramolecular charge transfer, causing a significant blue shift in its fluorescence emission and a color change from pink to pale yellow. nih.gov Notably, this sensor achieves a very low detection limit of 5.97 nM, which is well below the World Health Organization's permissible level for cyanide in drinking water. nih.gov

In the realm of reactive oxygen and nitrogen species, benzothiazole-based sensors have also been developed for the detection of peroxynitrite (ONOO⁻), a molecule implicated in various physiological and pathological processes. nih.gov Two fluorescent chemosensors, BS1 and BS2, have been reported to quickly detect ONOO⁻ with a "turn-on" fluorescence signal. nih.gov These sensors exhibit remarkable sensitivity, with limits of detection as low as 12.8 nM for BS1 and 25.2 nM for BS2. nih.gov The high sensitivity and selectivity of these probes make them valuable tools for imaging and understanding the role of peroxynitrite in living cells. nih.gov

The development of fast-response sensors is another critical area of advancement. A benzothiazole-based fluorescent probe, DYH, has been synthesized for the rapid detection of the explosive 2,4,6-trinitrophenol (TNP). nih.govresearchgate.net This probe demonstrates a significant decrease in its fluorescence intensity upon exposure to TNP, with a quenching efficiency of up to 99.77%. nih.govresearchgate.net The sensor's rapid response makes it suitable for real-time detection in environmental water samples and on solid-phase paper strips. nih.govresearchgate.net

The research findings for these high-sensitivity and fast-response sensors based on the benzothiazole framework are summarized in the tables below.

Table 1: Performance of Biphenyl-Benzothiazole Based Metal Ion Sensor

SensorAnalyteDetection PrincipleLimit of DetectionResponse Type
Biphenyl-benzothiazole (1) acs.orgZn²⁺, Cu²⁺, Ni²⁺Ratiometric & ColorimetricNot SpecifiedColor change (colorless to yellow)

Table 2: Performance of Benzothiazole-Based Anion and Small Molecule Sensors

SensorAnalyteDetection PrincipleLimit of DetectionResponse Type
BID nih.govCyanide (CN⁻)Fluorescence & Colorimetric5.97 nMBlue shift in fluorescence, color change (pink to pale yellow)
BS1 nih.govPeroxynitrite (ONOO⁻)"Turn-on" Fluorescence12.8 nMFluorescence enhancement
BS2 nih.govPeroxynitrite (ONOO⁻)"Turn-on" Fluorescence25.2 nMFluorescence enhancement
DYH nih.govresearchgate.net2,4,6-Trinitrophenol (TNP)Fluorescence Quenching2.1 x 10⁻⁷ MFluorescence decrease

Structure Property Relationships and Molecular Design Principles for 2 Biphenyl 4 Yl Benzo D Thiazole Derivatives

Impact of Biphenyl (B1667301) Orientation and Substitution on Electronic Structure

Substitution on the biphenyl rings provides a powerful tool for tuning electronic properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter the energy levels of the molecular orbitals. For instance, attaching EDGs such as methoxy (B1213986) groups can raise the HOMO level, while EWGs like fluorine atoms can lower the LUMO level. mdpi.comnih.gov This principle is central to tailoring the molecule for specific electronic applications. Structure-activity relationship (SAR) studies on related benzothiazole (B30560) systems have demonstrated that even subtle changes, such as the position and nature of substituents on an attached phenyl ring, can lead to significant variations in material properties. nih.gov The orientation of substituents can also be crucial; studies on similar heterocyclic systems have shown that isomeric derivatives with different substituent orientations can exhibit vastly different material performance. nankai.edu.cn

Role of the Benzothiazole Heterocycle in Modulating Electronic and Optical Properties

The benzothiazole core is a fundamental component that largely defines the electronic and optical behavior of these derivatives. ekb.eg It is recognized as an electron-deficient or acceptor-type heterocycle. researchgate.net This electron-accepting nature plays a crucial role in forming intramolecular charge transfer (ICT) characteristics when paired with an electron-donating unit like the biphenyl group.

Theoretical investigations using Density Functional Theory (DFT) have shown that in many benzothiazole derivatives, the LUMO is predominantly localized on the benzothiazole moiety. researchgate.net This localization facilitates the charge transfer from the HOMO, which may be distributed across the biphenyl portion of the molecule, to the LUMO upon photoexcitation. researchgate.net The incorporation of a benzothiazole ring into conjugated systems has been shown to be an effective strategy for narrowing the material's energy band gap. nih.govresearchgate.net Benzothiazole and its derivatives are known to be robust chromophores that exhibit strong luminescence, making them suitable for a wide range of optical applications, including as fluorescent materials in OLEDs. researchgate.netresearchgate.netmdpi.com

Rational Design for Tunable Photophysical and Electronic Characteristics

The rational design of 2-biphenyl-4-yl-benzo[d]thiazole derivatives hinges on treating the molecule as a modular system, often within a donor-π-acceptor (D-π-A) framework. In this model, the biphenyl group can act as part of the donor or the π-conjugated bridge, while the benzothiazole unit serves as the acceptor. By systematically modifying each of these components, a high degree of control over the resulting photophysical and electronic properties can be achieved.

This design approach allows for the fine-tuning of absorption and emission wavelengths across the visible spectrum. For example, altering the bridging unit between a donor and a benzothiazole acceptor can significantly change the energy of the excited states. unamur.be Modern computational methods, including the integration of machine learning with molecular modeling, are becoming instrumental in accelerating the design process. nih.gov These techniques can predict the photophysical properties of novel derivatives with high accuracy, enabling a more targeted and efficient approach to discovering materials with optimal characteristics for applications in photonics and electronics. nih.govresearchgate.net

Influence of Terminal Groups and Side Chains on Material Performance

The attachment of various terminal groups and side chains to the this compound core is a key strategy for modulating material performance. These peripheral groups can exert significant influence through electronic and steric effects.

Electronically, attaching strong donor groups, such as triphenylamine, can enhance the ICT character, leading to red-shifted emission. researchgate.net Conversely, different aryl groups can be used to achieve a range of emission colors; for instance, derivatives with tolyl, trifluorophenyl, or thiophenyl terminal groups have been shown to produce green, blue, and red light, respectively, in related benzothiadiazole systems. dntb.gov.ua

Strategies for Enhancing Emission Efficiency and Material Stability

Improving the emission efficiency and operational stability of materials based on this compound is critical for their practical application. Several molecular design strategies are employed to achieve these goals.

One primary strategy is to create a rigid molecular structure. By minimizing rotational and vibrational degrees of freedom, non-radiative decay pathways are suppressed, which in turn enhances the fluorescence quantum yield. Another advanced strategy involves tuning the energy gap between the lowest singlet (S1) and triplet (T1) excited states. By carefully selecting the bridging units and donor/acceptor strengths, it is possible to design molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can significantly boost the efficiency of OLEDs. unamur.be

Table 1: Impact of Structural Modifications on Electronic Properties of Benzothiazole Derivatives

Structural ModificationMoiety ModifiedAnticipated Effect on Electronic PropertiesReference
Increased PlanarityBiphenyl GroupExtended π-conjugation, reduced HOMO-LUMO gap nankai.edu.cn
Addition of Electron-Donating Group (e.g., -OCH₃)Biphenyl GroupRaises HOMO energy level nih.gov
Addition of Electron-Withdrawing Group (e.g., -F)Biphenyl GroupLowers LUMO energy level mdpi.com
Incorporation into PolymerBenzothiazole CoreSignificant reduction in material band gap nih.govresearchgate.net
Addition of Amine Terminal GroupPhenyl RingCan induce blue-shifted emission researchgate.net
Change of π-Bridge (e.g., Phenyl to Thiophene)Molecular BackboneAlters S1-T1 energy gap, can induce TADF or Phosphorescence unamur.be

Future Directions and Emerging Research Avenues

Integration into Multifunctional Materials and Hybrid Systems

The development of advanced materials increasingly focuses on integrating multiple functionalities into a single system. The 2-biphenyl-4-yl-benzo[d]thiazole scaffold is a promising building block for such materials.

Liquid Crystalline Materials: Research into 2-substituted benzothiazoles has demonstrated their utility as core structures in calamitic (rod-shaped) liquid crystals. These materials are of potential interest for use as hole-transporting materials in Organic Light-Emitting Devices (OLEDs) due to their favorable low ionization potential. researchgate.net The rigid, elongated structure of this compound makes it an ideal candidate for designing novel liquid crystalline compounds with tailored electronic properties for display and lighting applications.

Conducting Polymer Hybrids: Benzothiazole-based polythiophenes have attracted significant attention for their optical and electrochemical characteristics. nih.gov Future work could involve grafting this compound as a side chain onto polythiophene backbones. This could create hybrid polymers with enhanced structural flexibility, environmental stability, and tunable optoelectronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaic cells. nih.gov The biphenyl (B1667301) group can be used to modulate intermolecular packing and charge transport pathways within the polymer matrix.

Novel Applications in Emerging Optoelectronic and Sensing Technologies

The inherent optical and electronic properties of the benzothiazole (B30560) ring system open doors to novel applications beyond traditional uses. mdpi.com

Optoelectronic Devices: The benzothiazole moiety is a known electron acceptor, and when combined with electron-donating groups, it can form powerful donor-π-acceptor (D-π-A) systems. researchgate.net Theoretical studies on related benzothiazole derivatives confirm that their electronic and optical properties can be finely tuned. researchgate.net By functionalizing the biphenyl ring of this compound, researchers can design new materials for organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) applications. nih.govresearchgate.net For instance, density functional theory (DFT) calculations have shown that adding a benzo[d]thiazole unit to certain polymers can dramatically decrease the energy gap, a key property for creating efficient electronic devices. nih.gov

Chemical and Biological Sensing: Polythiophenes containing heterocyclic side chains, including benzothiazoles, have been reported as potential water-soluble sensing agents. nih.gov They show promise for the recognition of biologically important molecules like DNA and proteins, as well as metal ions. nih.gov The this compound structure could be incorporated into new fluorescent probes where the biphenyl unit enhances sensitivity and selectivity through specific binding interactions, while the benzothiazole core provides a strong fluorescence signal.

Advanced Computational Modeling for Predictive Material Design

Modern materials science is increasingly driven by computational methods that can predict material properties before synthesis, saving significant time and resources. mit.edu

Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the behavior of molecules like this compound. researchgate.net Researchers have used these methods to study the frontier molecular orbitals (HOMO-LUMO), energy gaps, and charge transport properties of related benzothiazole derivatives. researchgate.net These calculations can predict how modifying the structure—for example, by adding electron-donating or electron-withdrawing groups to the biphenyl ring—will affect its performance in an optoelectronic device. researchgate.net This allows for the in silico screening of numerous potential derivatives to identify the most promising candidates for synthesis.

Multiscale Modeling and AI: Beyond the molecular level, a future direction involves leveraging multiscale modeling and artificial intelligence (AI) to design complex materials. mit.edu Algorithms can predict how individual molecules of this compound will self-assemble into larger microstructures and how these structures will influence bulk properties. mit.edu By combining large-scale computational modeling with machine learning, researchers can accelerate the discovery of advanced materials with superior, targeted functions for industries ranging from aerospace to biomedicine. mit.edu

Green Synthesis and Sustainable Production Methodologies for Benzothiazole Derivatives

A critical aspect of future chemical research is the development of environmentally friendly and sustainable manufacturing processes. The synthesis of benzothiazoles is evolving to incorporate these principles. mdpi.com

Eco-Friendly Catalysis: Traditional synthesis methods are being replaced by greener alternatives. Researchers have successfully used deep eutectic solvents (DESs) as inexpensive, biodegradable, and efficient catalysts for producing 2-substituted benzothiazoles. rsc.org Other green approaches include using heterogeneous catalysts like tin pyrophosphate (SnP2O7), which can be easily recovered and reused for multiple reaction cycles with high yields and short reaction times. mdpi.com

Sustainable Reaction Conditions: A major focus is on reducing or eliminating the use of hazardous organic solvents. mdpi.com Methodologies have been developed that proceed under solvent-free conditions, sometimes assisted by microwave irradiation to accelerate the reaction. mdpi.commdpi.com The use of water as a solvent, coupled with inexpensive and less toxic metal catalysts like copper bromide (CuBr), also represents a significant step towards practical and sustainable production. mdpi.com Another innovative approach involves using catalysts derived from biological waste, such as zinc sulfide (B99878) nanoparticles synthesized from the stems of the Trigonella foenum-graecum plant, to promote the reaction under mild conditions. researchgate.netaacmanchar.edu.in

The table below summarizes various green synthesis approaches applicable to benzothiazole derivatives.

Green Synthesis StrategyCatalyst / ReagentSolvent / ConditionsKey AdvantagesSource(s)
Deep Eutectic Solvent (DES) Catalysis [CholineCl][Imidazole]2Solvent-free, 120 °CInexpensive, environmentally friendly, reusable catalyst. rsc.org
Heterogeneous Catalysis Tin Pyrophosphate (SnP2O7)Not specifiedHigh yields (87–95%), very short reaction times (8–35 min), catalyst reusable up to five times. mdpi.com
Biomass-Derived Nanocatalysis Zinc Sulphide (ZnS) Nanoparticles from plant wasteEthanol, 70 °CReusable catalyst, mild conditions, uses waste material, short reaction times. researchgate.netaacmanchar.edu.in
Oxidative Condensation H2O2/HClEthanol, Room TemperatureUses a common and relatively safe oxidizing agent, mild conditions. mdpi.com
Solvent-Free Microwave Synthesis Phosphorus Pentasulfide (P4S10)Solvent-free, MicrowaveRapid (3-4 min), high yield, solvent-free. mdpi.com
Aqueous Media Synthesis Copper Bromide (CuBr)WaterUse of inexpensive catalyst and green solvent, moderate temperature. mdpi.com

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR identifies substituent integration and electronic environments (e.g., thiazole C2 proton at δ 8.2–8.5 ppm) .
  • X-Ray Crystallography : SHELXTL/APEX2 software resolves crystal packing and bond angles, critical for confirming biphenyl-thiazole dihedral angles (e.g., 15–25° deviations from planarity) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

How can density functional theory (DFT) elucidate the electronic properties of this compound?

Advanced Research Question
DFT studies using hybrid functionals (e.g., B3LYP/6-31+G(d)) calculate:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5–4.0 eV) predict charge-transfer efficiency in optoelectronic applications .
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions for reactivity predictions .
  • Vibrational Frequencies : IR-active modes (e.g., C-S stretching at 690 cm⁻¹) correlate with experimental data .

What methodologies are employed to assess the biological activity of this compound derivatives?

Advanced Research Question

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL against Candida albicans) .
  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase, with ΔG ≈ -9.2 kcal/mol) .
  • Cellular Uptake Studies : Fluorescently tagged analogs track intracellular localization via confocal microscopy .

How can researchers resolve contradictions in spectroscopic data for thiazole derivatives?

Q. Data Contradiction Analysis

  • Cross-Validation : Compare NMR with X-ray data to confirm substituent positions (e.g., biphenyl orientation) .
  • Dynamic HPLC : Detect tautomeric forms (e.g., thione-thiol equilibria) that cause split peaks .
  • Theoretical vs. Experimental IR : Adjust DFT basis sets (e.g., 6-311++G(d,p)) to match observed C=N stretches .

What strategies enhance the structure-activity relationship (SAR) of this compound in drug design?

Advanced Research Question

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF3) to lower HOMO levels, improving oxidative stability .
  • Bioisosteric Replacement : Swap benzothiazole with imidazo[2,1-b]thiazole to enhance bioavailability .
  • Pharmacophore Mapping : QSAR models prioritize substituents at C4/C5 for anticancer activity (e.g., IC50 < 10 µM) .

How do solvent and catalyst choices impact the scalability of thiazole synthesis?

Q. Experimental Design

  • Green Solvents : PEG-400 reduces toxicity and improves yields (~85%) in cyclocondensation .
  • Heterogeneous Catalysts : Montmorillonite K10 clay enhances recyclability (5 cycles, <5% yield drop) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 18 h conventionally) .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Research Question

  • Polymorphism : Screen solvents (e.g., DCM/hexane vs. EtOH/water) to isolate stable polymorphs .
  • Twinned Crystals : SHELXL refinement with HKLF 5 data merges overlapping reflections .
  • Disorder Modeling : PART instructions in SHELXTL resolve biphenyl rotational disorder .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Biphenyl-4-YL-benzo[D]thiazole
Reactant of Route 2
Reactant of Route 2
2-Biphenyl-4-YL-benzo[D]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.